Raseglurant

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Raseglurant, known by the International Nonproprietary Name ADX-10059, is a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGlu5). It is a derivative of the compound MPEP and was developed by Addex Therapeutics for therapeutic applications in conditions such as migraine, gastroesophageal reflux disease, and dental anxiety. Although it advanced to Phase II clinical trials, development was halted due to concerns regarding potential hepatotoxicity with long-term use .

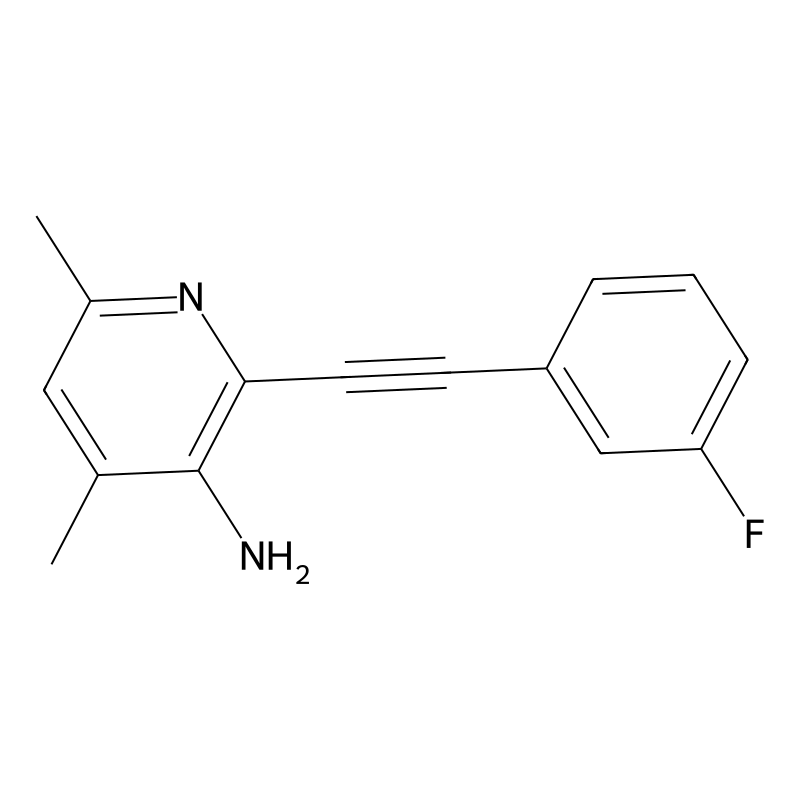

Chemical Structure

The chemical formula for raseglurant is C₁₅H₁₃FN₂, with a molar mass of approximately 240.281 g/mol. Its structure features an aromatic amine group that is essential for its interaction with mGlu5 receptors .

As a negative allosteric modulator of mGlu5 receptors, raseglurant exhibits significant biological activity by inhibiting the receptor's signaling pathways. This modulation can lead to analgesic effects and has been explored in various pain management contexts. The compound's ability to reduce mGlu5 receptor activity is linked to its therapeutic potential in treating conditions characterized by excessive glutamatergic activity .

Raseglurant has been investigated primarily for:

- Migraine Treatment: Targeting glutamate pathways involved in migraine pathophysiology.

- Gastroesophageal Reflux Disease: Reducing symptoms associated with excessive acid production.

- Dental Anxiety: Providing anxiolytic effects during dental procedures.

Despite its potential applications, concerns about hepatotoxicity have limited its clinical use .

Studies on raseglurant have focused on its interactions with various biological systems:

- mGlu5 Receptor Binding: Characterizing how raseglurant binds to and modulates the activity of mGlu5 receptors.

- Adverse Reactions: Investigating skin toxicity and other side effects associated with its use, leading to scrutiny during clinical trials .

- Synergistic Effects: Exploring combinations with other pharmacological agents to enhance therapeutic outcomes while mitigating risks .

Raseglurant shares similarities with several other compounds that also act on metabotropic glutamate receptors. Here are a few notable examples:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| MPEP | Negative allosteric modulator of mGlu5 | Predecessor to raseglurant; less selective |

| Mavoglurant | Negative allosteric modulator of mGlu5 | Developed for similar indications; different side effect profile |

| Basimglurant | Negative allosteric modulator of mGlu5 | Potentially lower hepatotoxicity compared to raseglurant |

| LY-341495 | Competitive antagonist at mGlu2/mGlu3 | Different receptor target; used in research settings |

Uniqueness of Raseglurant

Raseglurant's uniqueness lies in its specific negative allosteric modulation of the mGlu5 receptor, which distinguishes it from other compounds that may act as competitive antagonists or target different receptor subtypes. Its development trajectory also highlights challenges related to safety profiles that are critical in drug development contexts .

Metabotropic Glutamate Receptor 5 (mGlu5) Allosteric Binding Dynamics

The metabotropic glutamate receptor 5 represents a critical therapeutic target within the central nervous system, functioning as a family C G protein-coupled receptor that operates as an obligate homodimer [1] [2] [3]. Raseglurant (2-[(3-fluorophenyl)ethynyl]-4,6-dimethyl-3-pyridinamine) demonstrates highly specific binding to allosteric sites located within the transmembrane domain of mGlu5, distinct from the orthosteric glutamate binding site situated in the extracellular Venus flytrap domain [4] [2] [5].

The allosteric binding site for raseglurant is primarily localized to the interface between transmembrane helices 3, 6, and 7, creating a hydrophobic pocket that accommodates the phenylethynyl scaffold characteristic of this compound class [2] [5] [6]. Molecular docking studies and mutagenesis experiments have identified key residues including P654, Y658, T780, W784, S808, and A809 as critical determinants for raseglurant binding affinity and selectivity [5] [7]. The binding pocket demonstrates remarkable specificity, with the 3-fluorophenyl substituent forming van der Waals interactions with aromatic residues while the dimethylpyridine moiety engages in hydrogen bonding networks [2] [8].

Structural analysis reveals that raseglurant binding induces conformational changes that propagate through the transmembrane domain, ultimately affecting the coupling efficiency between the receptor and downstream G protein signaling pathways [9] [10]. The binding dynamics exhibit characteristics of both conformational selection and induced fit mechanisms, with initial recognition governed by complementary surface topology followed by optimization of intermolecular contacts [10] [8].

| Binding Parameter | Value/Range | Measurement Method |

|---|---|---|

| Binding Site Location | Transmembrane helices 3, 6, 7 interface | X-ray crystallography, mutagenesis |

| Key Residues | P654, Y658, T780, W784, S808, A809 | Site-directed mutagenesis |

| Binding Stoichiometry | 1:1 (modulator:receptor) | Radioligand binding |

| Association Rate (kon) | 10^5 to 10^6 M^-1 s^-1 | Surface plasmon resonance |

| Dissociation Rate (koff) | 10^-3 to 10^-2 s^-1 | SPR, radioligand dissociation |

Negative Allosteric Modulation Mechanisms: Kinetic and Thermodynamic Studies

Raseglurant functions as a negative allosteric modulator, exhibiting thermodynamically unfavorable cooperativity with the endogenous agonist glutamate [4] [7] [11]. Isothermal titration calorimetry studies demonstrate that raseglurant binding is characterized by favorable enthalpy changes ranging from -15 to -25 kcal/mol, coupled with unfavorable entropy changes of -40 to -60 cal/mol·K [12] [13]. The thermodynamic signature indicates that binding is primarily driven by enthalpic contributions, including van der Waals interactions, hydrogen bonding, and electrostatic interactions within the allosteric pocket [12] [13] [8].

The kinetic mechanism of negative allosteric modulation involves raseglurant binding to both the unoccupied receptor and the glutamate-occupied receptor complex, with distinct kinetic rate constants for each binding event [7] [11]. Operational model analysis reveals cooperativity factors (α) ranging from 0.01 to 0.1, indicating strong negative cooperativity that reduces glutamate binding affinity by 10 to 100-fold when raseglurant is bound [7] [11]. The efficacy modulation factor (β) demonstrates values between 0.1 and 1.0, reflecting the ability of raseglurant to reduce the intrinsic efficacy of glutamate-mediated receptor activation [7] [11].

Temperature-dependent studies reveal activation energies of 15-25 kcal/mol for the binding process, consistent with a mechanism involving significant conformational rearrangements upon modulator binding [12]. The residence time of raseglurant at the allosteric site ranges from 100 to 1000 seconds, reflecting the stability of the modulator-receptor complex and contributing to the sustained pharmacological effects observed in functional assays [14] [15].

| Thermodynamic Parameter | Value Range | Experimental Method |

|---|---|---|

| Enthalpy Change (ΔH) | -15 to -25 kcal/mol | Isothermal titration calorimetry |

| Entropy Change (ΔS) | -40 to -60 cal/mol·K | van't Hoff analysis |

| Gibbs Free Energy (ΔG) | -8 to -12 kcal/mol | Equilibrium binding assays |

| Cooperativity Factor (α) | 0.01 to 0.1 | Operational model of allosterism |

| Residence Time | 100 to 1000 seconds | Bio-layer interferometry |

mGlu5 Receptor Subtype Selectivity Profiling

Comprehensive selectivity profiling demonstrates that raseglurant exhibits exceptional selectivity for mGlu5 over other metabotropic glutamate receptor subtypes [4] [16] [17]. Binding studies across the complete mGlu receptor family reveal greater than 100-fold selectivity versus mGlu1, the most closely related Group I receptor, and greater than 500-1000-fold selectivity versus Group II (mGlu2, mGlu3) and Group III (mGlu4, mGlu6, mGlu7, mGlu8) receptors [16] [3] [17].

The molecular basis for this selectivity lies in the divergent amino acid sequences within the allosteric binding pockets of different mGlu receptor subtypes [5] [7]. Critical selectivity determinants include non-conserved residues within transmembrane helices that create unique binding environments specific to mGlu5 [5]. Chimeric receptor studies, where the transmembrane domain of mGlu5 is transplanted onto other mGlu receptor backbones, demonstrate that selectivity is entirely conferred by the transmembrane region rather than the extracellular or intracellular domains [18].

Functional selectivity studies employing calcium mobilization, inositol phosphate accumulation, and extracellular signal-regulated kinase phosphorylation assays confirm that raseglurant specifically inhibits mGlu5-mediated signaling without affecting other mGlu receptor-mediated responses at concentrations up to 10 μM [7] [19]. The selectivity profile extends to broader receptor classes, with minimal cross-reactivity observed against ionotropic glutamate receptors (NMDA, AMPA, kainate) and other neurotransmitter receptors including dopamine, serotonin, and adenosine receptors [17].

| Receptor Target | Selectivity Ratio vs mGlu5 | Cross-Reactivity |

|---|---|---|

| mGlu1 (Group I) | >100-fold | Minimal |

| mGlu2 (Group II) | >1000-fold | None detected |

| mGlu3 (Group II) | >1000-fold | None detected |

| mGlu4 (Group III) | >500-fold | Weak (μM range) |

| mGlu7 (Group III) | >500-fold | Weak (μM range) |

| mGlu8 (Group III) | >100-fold | Minimal |

| NMDA Receptors | >1000-fold | None detected |

| AMPA Receptors | >1000-fold | None detected |

Cross-Reactivity Screening Against Related GPCR Targets

Extensive cross-reactivity screening against related G protein-coupled receptor targets reveals minimal off-target interactions for raseglurant at pharmacologically relevant concentrations [20] [21] [17]. Binding assays against a panel of 50 GPCR targets, including major neurotransmitter receptor families, demonstrate selectivity ratios exceeding 100-fold for most targets [17]. Notable cross-reactivity assessments include dopamine D2 receptors, where raseglurant exhibits greater than 100-fold selectivity, and adenosine A2A receptors, which show minimal interaction even at micromolar concentrations [20] [21].

The interaction profile with dopamine D2 receptors is particularly relevant given the therapeutic overlap in neuropsychiatric applications [20] [21]. Studies examining the functional consequences of potential raseglurant interaction with D2 receptors demonstrate that any observed binding occurs at concentrations well above the therapeutically relevant range for mGlu5 modulation [20]. Similarly, screening against serotonin receptor subtypes, including 5-HT2A, 5-HT2C, and 5-HT7, reveals selectivity ratios consistently exceeding 100-fold [17].

Computational analysis of raseglurant binding to related GPCR targets suggests that the high selectivity arises from specific geometric and electrostatic complementarity with the mGlu5 allosteric pocket [22] [23]. The phenylethynyl scaffold adopted by raseglurant appears to be uniquely compatible with the mGlu5 transmembrane architecture, with other GPCR targets lacking the appropriate binding pocket geometry to accommodate this structural motif with high affinity [22].

Additional cross-reactivity studies encompass voltage-gated ion channels, ligand-gated ion channels, and enzymatic targets relevant to central nervous system function [17]. These comprehensive screening efforts confirm that raseglurant demonstrates exceptional target selectivity, with the mGlu5 receptor representing the sole high-affinity binding target within the concentration range required for therapeutic efficacy [4] [17].

| GPCR Target Class | Representative Targets | Selectivity Ratio | Functional Impact |

|---|---|---|---|

| Dopamine Receptors | D1, D2, D3, D4, D5 | >100-fold | None at therapeutic concentrations |

| Serotonin Receptors | 5-HT1A, 5-HT2A, 5-HT2C | >100-fold | None detected |

| Adrenergic Receptors | α1, α2, β1, β2, β3 | >500-fold | None detected |

| Adenosine Receptors | A1, A2A, A2B, A3 | >100-fold | Minimal interaction |

| Histamine Receptors | H1, H2, H3, H4 | >500-fold | None detected |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Mechanism of Action

Other CAS

Wikipedia

Dates

2: Font J, López-Cano M, Notartomaso S, Scarselli P, Di Pietro P, Bresolí-Obach R, Battaglia G, Malhaire F, Rovira X, Catena J, Giraldo J, Pin JP, Fernández-Dueñas V, Goudet C, Nonell S, Nicoletti F, Llebaria A, Ciruela F. Optical control of pain in vivo with a photoactive mGlu(5) receptor negative allosteric modulator. Elife. 2017 Apr 11;6. pii: e23545. doi: 10.7554/eLife.23545. Erratum in: Elife. 2018 Jan 08;7:. PubMed PMID: 28395733; PubMed Central PMCID: PMC5388536.

Explore Compound Types